N-(4-methylphenyl)cyclohexanecarboxamide
Description
Significance and Research Landscape of Cyclohexanecarboxamide (B73365) Derivatives
Cyclohexanecarboxamide derivatives constitute a class of chemical compounds with significant and diverse applications, attracting considerable research interest. These compounds are characterized by a cyclohexane (B81311) ring attached to a carboxamide group. Their structural versatility allows for a wide range of modifications, leading to varied physicochemical properties and biological activities.
In the field of materials science, polyamides incorporating cyclohexane structures are noted for their high thermal stability and good solubility in organic solvents, making them suitable for producing flexible and tough films. researchgate.net The research landscape for cyclohexanecarboxamide derivatives is particularly active in medicinal and agricultural chemistry. Certain derivatives have been identified as having potential use as highly selective chelating agents for the separation of metal ions. mdpi.com Furthermore, various studies have revealed their utility as insecticides, fungicides, herbicides, and plant-growth regulators. mdpi.com
The biological activities of these derivatives are a major focus of current research, with some compounds showing promising antitumor, antifungal, and antiviral properties. mdpi.com Specific derivatives are also being synthesized and evaluated for their potential as antibacterial agents. researchgate.net Another significant application is in consumer products, where certain N-substituted carboxamides function as cooling agents. google.com The presence of both hard oxygen and nitrogen atoms and soft sulfur atoms in some derivatives allows them to react with a wide array of metal ions, forming stable complexes with interesting physicochemical and biological properties. mdpi.com
Historical Perspective of Related Amide Chemistry Studies
Amides are a fundamental functional group in organic chemistry and biology, defined by a carbonyl group linked to a nitrogen atom. newworldencyclopedia.orgwikipedia.org Historically, the study of amides is intertwined with the development of organic synthesis and the understanding of biological macromolecules. The amide bond, known as a peptide bond in the context of proteins, is the crucial linkage that connects amino acids to form polypeptide chains. newworldencyclopedia.orgwikipedia.org
The synthesis of amides has been a long-standing area of chemical research. newworldencyclopedia.org Simple amides are traditionally prepared through the reaction of a carboxylic acid or its derivatives, like acid halides, with ammonia (B1221849) or an amine. newworldencyclopedia.orgbritannica.com Over the years, a variety of named reactions have been developed to form amides, reflecting the importance of this functional group. These methods include the Beckmann rearrangement, the Schmidt reaction, the Willgerodt-Kindler reaction, the Passerini reaction, and the Ugi reaction. newworldencyclopedia.org
Amides are recognized for being the most stable of the carbonyl functional groups. newworldencyclopedia.org They are generally neutral or very weakly acidic substances. britannica.com While simple covalent amides are not found naturally, polyamides are abundant in nature in the form of proteins. britannica.com The robustness of the amide bond also makes it a key component in important synthetic polymers like nylon and Kevlar. wikipedia.orgthoughtco.com
Current Research Gaps and Motivations for N-(4-methylphenyl)cyclohexanecarboxamide Investigation
A significant gap in the current scientific literature is the lack of specific research data for this compound. A search of prominent chemical databases reveals that while the compound is cataloged, there is no available literature data associated with it. uni.lu This absence of published research presents a clear opportunity for novel investigation into its synthesis, characterization, and potential applications.
The motivation to study this compound stems from the established significance of the broader class of cyclohexanecarboxamide derivatives. The investigation of this specific compound allows for the exploration of structure-activity relationships within this class. By introducing a methyl group at the para-position of the phenyl ring, researchers can study its effect on the compound's properties. For instance, comparison with related compounds suggests that the methyl group may enhance the hydrophobicity of the molecule.
Furthermore, given that fluorinated analogues like N-(4-fluorophenyl)cyclohexanecarboxamide are of interest for their metabolic stability in drug design, studying the methylated version could provide valuable comparative data. The broad spectrum of activities found in other cyclohexanecarboxamide derivatives, from sensates to potential pharmaceuticals, provides a strong rationale for synthesizing and characterizing novel analogues like this compound to discover new functionalities. mdpi.comgoogle.com
Chemical Data and Properties
Below are tables detailing the known and predicted properties of this compound and a comparison with related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H19NO | uni.lu |
| Molecular Weight | 217.31 g/mol | nih.gov |
| Monoisotopic Mass | 217.14667 Da | uni.lu |
| IUPAC Name | This compound | uni.lu |
| XlogP (Predicted) | 3.5 | uni.lu |
| InChIKey | CAKLGRXELZTXPH-UHFFFAOYSA-N | uni.lu |
Table 2: Comparative Data of Related Cyclohexanecarboxamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Cyclohexanecarboxamide | C7H13NO | 127.18 | Unsubstituted amide nih.govnist.gov |
| N-methylcyclohexanecarboxamide | C8H15NO | 141.21 | N-methyl substitution nih.gov |
| N-phenylcyclohexanecarboxamide | C13H17NO | 203.28 | N-phenyl substitution |
| N-(4-fluorophenyl)cyclohexanecarboxamide | C13H16FNO | 221.27 | 4-fluoro substitution on phenyl ring |
| This compound | C14H19NO | 217.31 | 4-methyl substitution on phenyl ring uni.lunih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLGRXELZTXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218870 | |
| Record name | Cyclohexanecarboxamide, N-(4-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-59-1 | |
| Record name | N-(p-Tolyl)cyclohexanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxy-p-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxamide, N-(4-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(P-TOLYL)CYCLOHEXANECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE6649D5R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of N 4 Methylphenyl Cyclohexanecarboxamide
Direct Amidation Strategies for N-(4-methylphenyl)cyclohexanecarboxamide Synthesis
Direct amidation involves the formation of the amide bond between cyclohexanecarboxylic acid and 4-methylaniline (p-toluidine) in a single step. This is often facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.
Coupling Reagent-Mediated Amidation Approaches
The most common strategy for direct amidation involves the use of coupling reagents. These reagents activate the carboxylic acid, typically by forming a highly reactive intermediate, which then readily reacts with the amine. In peptide synthesis, a field where amide bond formation is fundamental, a wide array of such reagents has been developed and can be applied to the synthesis of this compound. uni-kiel.deuniurb.it
Coupling reagents are broadly classified into several families, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.deuniurb.it
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. peptide.comiris-biotech.debachem.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can suppress side reactions and minimize racemization. peptide.com A significant drawback of DCC is the formation of N,N'-dicyclohexylurea, a byproduct that is largely insoluble and must be removed by filtration. peptide.com EDC offers the advantage of forming a water-soluble urea (B33335) byproduct, simplifying purification. peptide.combachem.com The optimization of an N-amidation reaction between cinnamic acid and p-anisidine (B42471) using EDC hydrochloride (EDC.HCl) as the sole coupling reagent resulted in a 93.1% yield, highlighting the efficiency of this approach. analis.com.my
Onium Salts (Phosphonium and Uronium/Aminium) : These reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known for their high reactivity and efficiency, often leading to faster reactions and higher yields with fewer side reactions compared to carbodiimides. peptide.comiris-biotech.debachem.com HATU, for example, is noted for reacting faster and causing less epimerization than HBTU. peptide.com These reagents are particularly effective for sterically hindered or electronically challenging substrates. uni-kiel.de
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example(s) | Key Features & Byproducts | Citations |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used; form urea byproducts. DCC's byproduct is insoluble, while EDC's is water-soluble. | peptide.comiris-biotech.debachem.com |
| Phosphonium Salts | BOP, PyBOP | High reactivity; effective for sterically hindered couplings. | uni-kiel.depeptide.combachem.com |
| Uronium/Aminium Salts | HBTU, HATU, COMU® | Very efficient with rapid reaction times and reduced side reactions. COMU® is a safer alternative to explosive HOBt/HOAt-based reagents. | peptide.comiris-biotech.debachem.com |
Catalyst-Free and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, which advocate for the reduction of hazardous substances and waste, new synthetic methods are being explored. wiley-vch.deresearchgate.net These include solvent-free reactions, the use of safer solvents like water, and microwave-assisted synthesis. indianchemicalsociety.comjetir.org
A notable development is the possibility of conducting amidation reactions under catalyst-free and solvent-free conditions. For instance, an efficient synthesis of N-sulfonyl formamidines was achieved by simply stirring a mixture of an amine, a sulfonyl azide, and a terminal ynone without any catalyst or solvent. nih.govresearchgate.net While this specific reaction produces a different class of compounds, the underlying principle of forming a C-N bond without external catalysts or solvents is highly relevant and could be adapted for the synthesis of this compound. nih.govresearchgate.net
Other green approaches focus on using non-toxic, reusable catalysts. researchgate.net Calcium-catalyzed direct amidation of unactivated carboxylic esters with primary amines has been shown to proceed in excellent yields under mild conditions. rsc.org This method is chemoselective for esters, leaving carboxylic acids unreactive. rsc.org
Multi-Step Synthesis Pathways Involving Precursor Derivatization
An alternative to direct amidation is a multi-step approach where one of the starting materials is first converted into a more reactive intermediate.
Functionalization of Cyclohexanecarboxylic Acid Derivatives
A classic and highly effective multi-step strategy involves the conversion of cyclohexanecarboxylic acid into a more reactive derivative, most commonly cyclohexanecarbonyl chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgchemicalbook.com One documented procedure involves refluxing cyclohexanecarboxylic acid with thionyl chloride in benzene, resulting in a near-quantitative conversion to cyclohexanecarbonyl chloride. chemicalbook.com
Once synthesized, the highly electrophilic acyl chloride readily reacts with 4-methylaniline. This type of reaction between an acyl chloride and an amine is a fundamental method for amide bond formation. researchgate.net The reaction proceeds rapidly, often at room temperature, and typically results in a high yield of the desired this compound. A base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. orgsyn.org
Amination Strategies Utilizing 4-Methylaniline Analogues
This pathway focuses on the amine component. The primary strategy involves the direct use of 4-methylaniline (p-toluidine) reacting with an activated form of cyclohexanecarboxylic acid, as described above. researchgate.net
Alternatively, synthetic routes could be designed that utilize analogues of 4-methylaniline. For example, a synthesis could start with a different substituted aniline (B41778), with the methyl group being introduced at a later stage of the synthesis, although this is a less direct route. More practically, various derivatives of N-(aryl)cyclohexanecarboxamide can be synthesized by using different substituted aniline analogues in place of 4-methylaniline. For instance, reacting cyclohexanecarbonyl chloride with 4-chloroaniline (B138754) or 4-methoxyaniline would yield N-(4-chlorophenyl)cyclohexanecarboxamide and N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide, respectively (after reaction with a thiocarbonyl source in the latter case). mdpi.com
Furthermore, processes exist for the direct amination of toluene (B28343) to produce toluidine, which serves as the key precursor for this synthesis. google.com The availability and reactivity of 4-methylaniline make its direct use the most straightforward and common approach for synthesizing the target compound.
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction conditions is crucial. nih.gov Key parameters that are typically adjusted include the choice of solvent, reaction temperature, concentration and molar ratio of reactants and reagents, and reaction time. analis.com.my
A study on the N-amidation of cinnamic acid provides a clear example of such an optimization process. analis.com.my Researchers systematically varied the coupling reagent, solvent, temperature, reagent concentration, and reaction time. The optimal conditions were identified as using EDC.HCl as the coupling reagent in anhydrous tetrahydrofuran (B95107) (THF) at 60°C, with a molar ratio of 1:1:1.5 (cinnamic acid:p-anisidine:EDC.HCl) for 150 minutes. analis.com.my This systematic approach increased the product yield to 93.1%. analis.com.my
Such optimization strategies are directly applicable to the synthesis of this compound. By methodically screening different parameters, an efficient and high-yielding protocol can be established.
Table 2: Parameters for Optimization of Amidation Reactions
| Parameter | Variables | Impact on Reaction | Citations |
|---|---|---|---|
| Solvent | THF, DMF, CH₂Cl₂, etc. | Affects solubility of reactants and reagents, reaction rate, and can influence side reactions. | analis.com.myresearchgate.net |
| Temperature | Varies (e.g., 0°C to reflux) | Influences reaction rate; higher temperatures can increase rate but may also promote side reactions or decomposition. | analis.com.my |
| Reagent Stoichiometry | Molar ratios of acid:amine:coupling reagent | Crucial for ensuring complete conversion and minimizing waste. Excess of one reagent may be needed to drive the reaction to completion. | analis.com.my |
| Reaction Time | Minutes to hours | Must be sufficient for the reaction to reach completion, as determined by monitoring techniques like TLC or LC-MS. | analis.com.my |
| Catalyst/Reagent | Choice of coupling reagent (e.g., EDC, HATU) and additives (e.g., HOBt) | The nature of the activating agent is one of the most critical factors affecting yield, rate, and purity. | iris-biotech.debachem.com |
Solvent Effects and Temperature Optimization
There is no specific research data available detailing the systematic study of solvent effects and temperature optimization for the synthesis of this compound. In general amide synthesis, the choice of solvent is crucial and depends on the solubility of the reactants and the reaction mechanism. Common solvents for amide coupling reactions include aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile.
Temperature is a critical parameter in chemical synthesis, influencing both reaction rate and selectivity. For many amide bond formations, reactions are often conducted at room temperature, but heating may be necessary to drive the reaction to completion, especially with less reactive substrates. Without specific studies, any data on optimal temperature ranges for the synthesis of this compound would be speculative.
Catalyst Selection and Loading Studies
Similarly, there is a lack of published studies on catalyst selection and loading specifically for the synthesis of this compound. The formation of amides from carboxylic acids and amines often requires a coupling agent or catalyst to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).
Catalyst loading is a key variable in optimizing a reaction, with the goal of using the minimum amount of catalyst to achieve a high yield in a reasonable time frame. Without experimental data, it is not possible to provide a data table or detailed findings on catalyst loading studies for this specific reaction.
Stereochemical Control and Regioselectivity in this compound Synthesis
The synthesis of this compound involves a cyclohexane (B81311) ring, which can have various stereoisomers if substituted. However, in the case of an unsubstituted cyclohexane ring being coupled with p-toluidine (B81030), stereochemical considerations for the amide bond formation itself are minimal. The primary stereochemical aspect would relate to the conformation of the cyclohexane ring in the final product.
Regioselectivity concerns the specific site of bond formation. In the reaction between a cyclohexanecarbonyl derivative and p-toluidine (4-methylaniline), the amide bond forms between the carbonyl carbon of the cyclohexanecarbonyl group and the nitrogen of the amino group of p-toluidine. The regioselectivity is straightforward in this case, as there is only one amino group on p-toluidine to react. Research on achieving regioselectivity in more complex substituted cyclohexanecarboxamides exists, but does not specifically address this compound. The principles of stereochemistry are fundamental in organic synthesis, but specific studies applying these to the target compound are not available. mdpi.com
Advanced Spectroscopic and Structural Elucidation of N 4 Methylphenyl Cyclohexanecarboxamide
Vibrational Spectroscopy for Conformational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational isomers of a molecule by analyzing its molecular vibrations. spectroscopyonline.comnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopic Insights
The FT-IR spectrum of N-(4-methylphenyl)cyclohexanecarboxamide is characterized by distinct absorption bands corresponding to its constituent functional groups. The analysis of these bands confirms the presence of the amide linkage, the aromatic ring, and the aliphatic ring system.
Key vibrational modes include:
N-H Stretching: A prominent band is expected in the region of 3300-3250 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide group. This band's position and shape can be influenced by hydrogen bonding. In related N-aryl substituted amides, this vibration appears as a sharp to medium intensity peak. nih.gov
C-H Stretching: Two types of C-H stretching vibrations are anticipated. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexane (B81311) and methyl groups are observed just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ range. nih.gov For instance, similar structures like N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide show aromatic C-H stretches around 3066 cm⁻¹ and aliphatic stretches between 2941 and 2858 cm⁻¹. nih.gov
C=O Stretching (Amide I band): A very strong and sharp absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide functional group. In comparable amide structures, this peak is often observed around 1686 cm⁻¹. nih.gov
N-H Bending (Amide II band): The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears as a strong band in the 1570-1515 cm⁻¹ region.
Aromatic C=C Stretching: The p-substituted phenyl ring will give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium-Strong |
| C-H Stretch | Aromatic (p-tolyl) | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Cyclohexyl, Methyl) | 2950 - 2850 | Strong |
| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Very Strong |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |
Raman Spectroscopic Characterization
Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about the molecular structure, particularly for non-polar bonds and symmetric vibrations. spectroscopyonline.comcore.ac.uk It is highly sensitive to the vibrations of the carbon skeleton, making it well-suited for analyzing the cyclohexane and phenyl rings in this compound. nih.gov
Expected Raman spectral features include:
Aromatic Ring Vibrations: Strong signals are expected for the in-plane C-C stretching vibrations of the p-substituted phenyl ring. The "ring breathing" mode, a symmetric vibration of the entire ring, typically gives a sharp and intense peak.
Aliphatic C-H Vibrations: The C-H stretching and bending modes of the cyclohexane ring and the methyl group are readily observable in the Raman spectrum. nih.gov
Skeletal Vibrations: The C-C bond vibrations within the cyclohexane ring provide information about its chair conformation. nih.gov
Complementarity to FT-IR: While the C=O stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic and cyclohexyl rings, which may be weak in the IR, are often strong in the Raman spectrum, highlighting the complementary nature of the two techniques. nsf.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. pdx.edunih.gov One-dimensional (¹H and ¹³C) and two-dimensional experiments are used to assign every proton and carbon atom and confirm the connectivity between them. msu.edu
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments.
Key expected signals for this compound are:
Amide Proton (N-H): A broad singlet is expected, typically in the range of δ 7.5-8.5 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange. Its chemical shift is sensitive to solvent, concentration, and temperature. msu.edu
Aromatic Protons (p-tolyl group): The p-substituted phenyl ring gives a characteristic AA'BB' system. Two doublets are expected in the aromatic region (δ 7.0-7.6 ppm). The doublet corresponding to the protons ortho to the amide group (H-2'/H-6') would appear slightly downfield compared to the doublet for the protons meta to the amide group (H-3'/H-5'). niscpr.res.in
Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group on the phenyl ring is expected around δ 2.3 ppm. chemicalbook.com
Cyclohexane Protons: The eleven protons on the cyclohexane ring will produce a series of complex, overlapping multiplets in the upfield region, typically between δ 1.2 and 2.4 ppm. orgchemboulder.com The methine proton alpha to the carbonyl group (H-1) is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the carbonyl group. nih.gov
Table 2: Predicted ¹H NMR Chemical Shift Data for this compound This table is interactive. Click on the headers to sort the data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | 7.5 - 8.5 | Broad Singlet | 1H |
| Aromatic H-2', H-6' | ~7.4 | Doublet | 2H |
| Aromatic H-3', H-5' | ~7.1 | Doublet | 2H |
| Methyl (p-CH₃) | ~2.3 | Singlet | 3H |
| Cyclohexyl H-1 | ~2.2 - 2.4 | Multiplet | 1H |
| Cyclohexyl H-2 to H-6 | 1.2 - 2.0 | Multiplets | 10H |
Carbon-13 NMR (¹³C NMR) Spectroscopic Elucidation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
The predicted ¹³C NMR spectrum for this compound would show:
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most downfield signal, expected in the range of δ 174-178 ppm. libretexts.orgwisc.edu
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbon attached to the nitrogen (C-1') and the quaternary carbon bearing the methyl group (C-4') will have distinct chemical shifts (around δ 130-140 ppm). The two pairs of equivalent protonated carbons (C-2'/C-6' and C-3'/C-5') will also show distinct signals in the δ 118-130 ppm range. msu.eduorganicchemistrydata.org
Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the upfield aliphatic region. The methine carbon attached to the carbonyl group (C-1) is expected around δ 45-50 ppm. The other five methylene (B1212753) carbons (C-2 to C-6) will resonate between δ 25-35 ppm. researchgate.net
Methyl Carbon (-CH₃): The carbon of the p-methyl group will produce a signal at approximately δ 21 ppm. compoundchem.com
Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound This table is interactive. Click on the headers to sort the data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 174 - 178 |
| Aromatic C-1' | ~135 |
| Aromatic C-4' | ~133 |
| Aromatic C-2', C-6' | ~129 |
| Aromatic C-3', C-5' | ~120 |
| Cyclohexyl C-1 | 45 - 50 |
| Cyclohexyl C-2, C-6 | ~30 |
| Cyclohexyl C-3, C-5 | ~26 |
| Cyclohexyl C-4 | ~25 |
| Methyl (p-CH₃) | ~21 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
2D NMR experiments are essential to unambiguously assign the signals from the 1D spectra and confirm the molecule's covalent structure. youtube.come-bookshelf.de
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. youtube.com Key expected correlations include:
A cross-peak between the aromatic doublets, confirming their ortho relationship on the p-tolyl ring. niscpr.res.in
A complex network of cross-peaks connecting the adjacent protons within the cyclohexane ring, helping to trace the spin system around the aliphatic ring.
A correlation between the H-1 and H-2/H-6 protons of the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com
It would definitively link the aromatic proton signals to their corresponding carbon signals (e.g., δ 7.1 ppm protons to the δ ~129 ppm carbon).
It would connect the aliphatic multiplets to their respective CH or CH₂ carbons in the cyclohexane ring.
The methyl proton singlet at δ ~2.3 ppm would show a cross-peak to the methyl carbon signal at δ ~21 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule. youtube.comsdsu.edu Key expected correlations for this compound are:
The amide proton (N-H) would show a correlation to the carbonyl carbon (C=O) and the aromatic quaternary carbon C-1', confirming the amide linkage.
The methyl protons (-CH₃) would show correlations to the aromatic carbons C-4' and C-3'/C-5', confirming its position on the ring.
The cyclohexane H-1 proton would show a correlation to the carbonyl carbon (C=O), linking the aliphatic ring to the amide group.
The aromatic protons H-2'/H-6' would show a correlation to the carbonyl carbon (C=O).
X-ray Crystallography for Solid-State Molecular Architecture
Crystal Structure Determination and Unit Cell Parameters
The analysis of a single crystal of this compound would yield its fundamental crystallographic data, including the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—and the symmetry operations that define its crystal system and space group. While specific experimental data for this compound is not publicly available, analysis of structurally similar aromatic amides, such as N-(4-nitrophenyl)quinoline-2-carboxamide, suggests that these types of molecules frequently crystallize in common systems like monoclinic or orthorhombic. researchgate.net A hypothetical set of parameters based on typical findings for such organic compounds is presented in the table below.
Interactive Table: Representative Unit Cell Parameters for a Carboxamide Crystal Structure
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A crystal system described by three unequal axes, with one oblique angle between them. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating a primitive cell with a 2₁ screw axis and a c-glide plane. |
| a (Å) | 10.5 - 12.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.0 - 10.0 | The length of the 'b' axis of the unit cell. |
| c (Å) | 14.0 - 16.0 | The length of the 'c' axis of the unit cell. |
| β (°) ** | 95 - 105 | The angle between the 'a' and 'c' axes in a monoclinic system. |
| Volume (ų) ** | 1500 - 1900 | The total volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.15 - 1.25 | The theoretical density of the crystal, calculated from the molecular weight and unit cell volume. |
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, the spatial arrangement of molecules is governed by intermolecular forces. For this compound, the most significant of these is the hydrogen bond formed by the amide functional group. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is a defining feature in the crystal packing of amides.
Interactive Table: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) | 2.8 - 3.2 (N···O) | Primary interaction governing the main structural motifs (e.g., chains). researchgate.net |
| Weak H-Bond | Phenyl C-H | Carbonyl Oxygen (C=O) | 3.2 - 3.6 (C···O) | Secondary interaction contributing to crystal packing stability. |
| Weak H-Bond | Cyclohexyl C-H | Phenyl Ring (π-system) | 3.4 - 3.8 (C···π) | Contributes to the stabilization of the three-dimensional network. |
Conformational Preferences in the Crystalline State
X-ray analysis provides definitive insight into the molecule's preferred conformation in the solid state. The cyclohexane ring is expected to adopt its most stable chair conformation to minimize angular and torsional strain. Due to steric hindrance, the large N-(4-methylphenyl)carboxamide substituent would occupy an equatorial position on the cyclohexane ring, avoiding unfavorable 1,3-diaxial interactions that would arise in an axial position. utdallas.eduresearchgate.net
Furthermore, the crystal structure would reveal the dihedral angles between the planes of the functional groups. A key feature is the twist between the plane of the amide group and the plane of the p-tolyl ring. This twist is influenced by a balance between conjugative effects, which favor planarity, and steric hindrance, which favors a non-planar arrangement. In similar structures, this dihedral angle can vary significantly. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and for investigating its structure through controlled fragmentation. nih.govpnnl.gov
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Both ESI and MALDI are "soft" ionization techniques that are ideal for analyzing organic molecules like this compound because they impart minimal energy to the molecule, reducing premature fragmentation and typically preserving the molecular ion. wikipedia.orgnih.gov
Electrospray Ionization (ESI): This technique is well-suited for polar, thermally labile compounds. d-nb.info The sample is dissolved in a polar solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are ejected into the gas phase for analysis. nih.gov For this compound (C₁₄H₁₉NO, MW = 217.31), ESI in positive ion mode would be expected to produce a prominent ion at m/z 218.15.
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. youtube.comnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. wikipedia.org This method is also known for producing intact molecular ions with minimal fragmentation and is highly sensitive. youtube.com
Interactive Table: Comparison of ESI and MALDI for the Analysis of this compound
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from charged droplets in an electric field. d-nb.info | Laser-induced desorption from a solid matrix. wikipedia.org |
| Sample State | Solution | Solid (co-crystallized with matrix) |
| Typical Ions | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+K]⁺, [M+Na]⁺ |
| Fragmentation | Very low ("soft" ionization). nih.gov | Very low ("soft" ionization). youtube.com |
| Best Suited For | Polar molecules in solution. | A wide range of molecules, including less soluble ones. researchgate.net |
Fragmentation Patterns and Structural Information
While soft ionization methods preserve the molecular ion, tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation, providing valuable structural information. In this process, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are then analyzed.
For this compound, several key fragmentation pathways are expected based on established chemical principles: libretexts.orglibretexts.org
Amide Bond Cleavage: The C-N bond of the amide is a likely point of cleavage. This can lead to the formation of a cyclohexanecarbonyl cation ([C₆H₁₁CO]⁺) at m/z 111 or a protonated 4-methylaniline cation ([CH₃C₆H₄NH₂]⁺) at m/z 108.
Alpha-Cleavage at the Carbonyl Group: The bond between the carbonyl carbon and the cyclohexane ring can break, leading to the loss of the cyclohexyl group (C₆H₁₁) and formation of a fragment ion.
Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, typically involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).
Fragmentation of the Tolyl Group: The aromatic ring can also fragment, though it is generally more stable.
The relative abundance of these fragments helps to piece together the molecular structure. The most abundant fragment ion observed in the spectrum is known as the base peak. libretexts.org
Interactive Table: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| m/z (Nominal) | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |
| 218 | [C₁₄H₁₉NO + H]⁺ | - | Protonated Molecular Ion (Parent Ion) |
| 135 | [C₈H₁₀N]⁺ | C₆H₁₀O | Cleavage of the bond between the carbonyl C and N, with H transfer. |
| 111 | [C₇H₁₁O]⁺ | C₇H₈N | Cleavage of the amide C-N bond. |
| 108 | [C₇H₁₀N]⁺ | C₇H₁₀O | Cleavage of the amide C-N bond with proton transfer. |
| 91 | [C₇H₇]⁺ | C₇H₁₂NO | Formation of a tropylium (B1234903) ion from the tolyl group. youtube.com |
| 83 | [C₆H₁₁]⁺ | C₈H₈NO | Cleavage of the bond between the ring and carbonyl C. |
Theoretical and Computational Investigations of N 4 Methylphenyl Cyclohexanecarboxamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govdntb.gov.ua It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics, providing a balance between accuracy and computational cost. nih.govnih.gov For N-(4-methylphenyl)cyclohexanecarboxamide, DFT calculations would be foundational to understanding its stability and chemical behavior.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how a molecule interacts with other species. nih.govyoutube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl (4-methylphenyl) ring and the amide nitrogen, which are the primary electron-donating parts of the molecule. The LUMO would likely be distributed over the carbonyl group (C=O) and the aromatic ring, which can act as electron-accepting regions. The calculated Egap would provide a quantitative measure of the molecule's stability.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: These are typical, illustrative values as specific published data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -0.8 |
| Egap (LUMO-HOMO) | 5.4 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with near-zero or intermediate potential.
In an MEP map of this compound, the most electron-rich region (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles or for hydrogen bonding. The area around the amide (N-H) proton would exhibit a strong positive potential (blue), identifying it as a hydrogen bond donor site. The p-tolyl group would show a mixed potential, with the aromatic pi-system being generally electron-rich (yellow to orange) compared to the cyclohexyl group's aliphatic hydrogens.
Based on the HOMO and LUMO energies derived from DFT, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. dntb.gov.ua These descriptors provide a more detailed picture than the HOMO-LUMO gap alone.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attacks.
Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: These are typical, illustrative values calculated from the energies in Table 1, as specific published data is unavailable.)
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.7 |
| Chemical Softness (S) | 1 / (2η) | 0.185 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.27 |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
While quantum chemical calculations describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and interactions with its environment over time. ucsf.edu MD simulations model the molecule as a collection of atoms connected by springs (bonds), following the laws of classical mechanics. researchgate.net
A crucial component of MD simulations is the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. For a molecule like this compound, a standard, well-established force field such as AMBER, CHARMM, or OPLS would likely be used. The force field parameters (e.g., for bond lengths, angles, and dihedral terms) would be assigned based on atom types. For any unique or poorly parameterized portions of the molecule, quantum chemical calculations might be used to derive more accurate parameters. Validation would involve ensuring the force field can reproduce known experimental data, such as crystal structure geometry or thermodynamic properties, if available.
The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in a stable chair conformation. mdpi.com MD simulations would be used to explore the conformational landscape of this compound. A key aspect would be to investigate the orientation of the bulky N-(4-methylphenyl)carboxamide substituent on the cyclohexane ring—whether it prefers an equatorial or axial position. Due to steric hindrance, the equatorial position is overwhelmingly expected to be more stable. nih.gov
The simulation would also sample the rotation around the C-N amide bond and the bond connecting the phenyl ring to the nitrogen. By running long simulations, it is possible to map out the free energy landscape, which shows the relative energies of different conformations. The results would identify the most stable, low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes in solution.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Cyclohexane |
| AMBER |
| CHARMM |
Solvent Effects on Molecular Conformation
The conformation of this compound is subject to influence by the surrounding solvent environment. The flexibility of the molecule is primarily centered around the rotatable bonds connecting the cyclohexyl ring to the carbonyl group and the amide bond to the 4-methylphenyl (p-tolyl) group. Theoretical studies on similar flexible molecules demonstrate that solvent polarity and the capacity for hydrogen bonding are major factors in determining the most stable conformation. researchgate.net
In non-polar solvents, such as toluene (B28343) or cyclohexane, intramolecular forces and steric hindrance would be the dominant factors governing the molecule's shape. The molecule would likely adopt a folded conformation to minimize its exposed surface area. Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or polar protic solvents like water, the molecule's conformation can change significantly. researchgate.net Polar solvents can stabilize conformations with larger dipole moments. Furthermore, protic solvents can form intermolecular hydrogen bonds with the amide's carbonyl oxygen and N-H group, competing with any potential intramolecular hydrogen bonds and favoring more extended structures. researchgate.netmdpi.com
Molecular dynamics simulations on analogous macrocyclic structures have shown that structural features are related to the polarity of the solvents and the formation of hydrogen bonds. researchgate.net For this compound, this implies that the dihedral angle between the cyclohexyl ring and the amide plane, as well as the angle between the amide plane and the phenyl ring, would vary depending on the solvent medium. These conformational changes are critical as they can directly impact the molecule's ability to bind to a receptor.
Table 1: Theoretical Influence of Solvent Polarity on the Conformation of this compound
| Solvent Type | Example Solvent | Dielectric Constant | Expected Conformational Effect |
| Non-Polar | Toluene | 2.4 | Favors compact, folded conformations; intramolecular interactions dominate. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | Stabilizes conformations with larger dipole moments; may favor more extended structures than non-polar solvents. researchgate.net |
| Polar Protic | Water | 80 | Promotes extended conformations through intermolecular hydrogen bonding with the amide group. researchgate.net |
Docking Studies and Molecular Interactions (Excluding Clinical Efficacy)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govucsf.edu This method explores possible binding modes and estimates the binding affinity using scoring functions, providing a theoretical basis for understanding molecular recognition without assessing clinical outcomes. nih.gov
Identification of Potential Binding Sites and Molecular Targets
While specific docking studies for this compound are not extensively published, research on structurally related carboxamide derivatives points to several classes of proteins as potential molecular targets. These studies provide a framework for identifying plausible binding sites for the title compound.
Potential targets for carboxamide-containing molecules include enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory pathways, and histone deacetylases. mdpi.comtbzmed.ac.ir For example, docking studies on 1,4,5,6-tetrahydropyrimidine-2-carboxamides showed good correlation with experimental anti-inflammatory activity, suggesting the COX binding site is a viable target. tbzmed.ac.ir Other studies on different carboxamides have identified targets such as β-glucuronidase and the coat protein of tobacco mosaic virus, demonstrating the diverse range of proteins that this chemical scaffold can interact with. researchgate.net The active site of these proteins, often a hydrophobic pocket complemented by polar residues, typically serves as the binding site. nih.govresearchgate.net
Ligand-Receptor Interaction Profiling
The binding of a ligand to a receptor is governed by a variety of non-covalent interactions. For this compound, these interactions would theoretically include:
Hydrogen Bonding: The amide moiety is a key pharmacophore, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. pharmacophorejournal.com Docking studies on similar carboxamides consistently show hydrogen bonds with amino acid residues like Serine, Histidine, and Glutamine in protein active sites. nih.gov
Hydrophobic Interactions: The non-polar cyclohexyl ring and the methyl-substituted phenyl ring are expected to form significant hydrophobic and van der Waals interactions with non-polar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket.
Pi-Stacking: The aromatic p-tolyl group can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.
In a docking study of the closely related N-((4-methoxyphenyl)carbamothioyl)cyclohexanecarboxamide, interactions with protein active sites were stabilized by a network of intermolecular hydrogen bonds. researchgate.net Similarly, studies on other inhibitors show that carboxamide derivatives can establish strong hydrogen bonding networks with active site residues. nih.govresearchgate.net
Table 2: Summary of Potential Molecular Targets and Interaction Profiles for Carboxamide-like Structures from Docking Studies
| Potential Target Class | Example Protein | Key Interacting Residues (from literature) | Primary Interaction Types | Reference |
| Cyclooxygenases | COX-1 / COX-2 | Gln 192, His 90, Ser 353, Ser 516 | Hydrogen Bonding, Hydrophobic Interactions | nih.govtbzmed.ac.ir |
| Viral Proteins | Tobacco Mosaic Virus Coat Protein | Not specified | Strong binding affinities noted | researchgate.net |
| Hydrolases | β-Glucuronidase | Not specified | Hydrogen Bonding Networks | researchgate.net |
| GTPases | H-Ras p21 | Not specified | Strong binding energies observed | nih.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Property Relationships (Theoretical, Non-Clinical)
QSAR modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and a specific property, such as a predicted biological activity. semanticscholar.orgresearchgate.net These theoretical models are valuable for predicting the properties of new molecules and guiding the design of compounds with desired characteristics. medcraveonline.com
Descriptor Calculation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu For this compound, a wide array of descriptors would be calculated from its 2D and 3D structures. These can be grouped into several categories:
Constitutional (1D/2D): These include basic properties like molecular weight, atom counts, and the number of rotatable bonds. ucsb.edu
Topological (2D): These descriptors quantify molecular shape and branching based on the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices). Studies on other carboxamides have successfully used topological descriptors. nih.gov
Physicochemical (2D/3D): Properties like the octanol-water partition coefficient (logP), molar refractivity, and polarizability fall into this category. ucsb.eduresearchgate.net
Electronic (3D): Derived from quantum chemical calculations, these include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. ucsb.eduresearchgate.net
Steric/3D: Descriptors that describe the three-dimensional shape of the molecule, such as molecular volume and surface area. pharmacophorejournal.com
Following calculation, a crucial step is the selection of a smaller subset of relevant descriptors that have the highest correlation with the activity being modeled, while having low correlation among themselves, to avoid model overfitting. researchgate.net
Table 3: Representative Molecular Descriptors for QSAR Modeling
| Descriptor Category | Specific Examples | Information Encoded | Reference |
| Constitutional | Molecular Weight, Number of H-bond Acceptors/Donors | Molecular size and hydrogen bonding capacity | ucsb.edu |
| Topological | Connectivity Indices, Kappa Shape Indices | Molecular branching and shape | nih.gov |
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Hydrophobicity/Lipophilicity | researchgate.net |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Electron-donating/accepting ability, polarity | ucsb.eduresearchgate.net |
| Steric | Molecular Volume, Surface Area | Three-dimensional bulk and shape | pharmacophorejournal.com |
Model Development and Validation for Predicted Activities
Once descriptors are selected, a mathematical model is developed to link them to the property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning approaches. pharmacophorejournal.commedcraveonline.comnih.gov An MLR model, for instance, would take the form of a linear equation where the predicted activity is a weighted sum of the selected descriptor values.
The development of a robust and predictive QSAR model requires rigorous validation. semanticscholar.orgnih.govbasicmedicalkey.com This is a critical process to ensure the model is not a result of chance correlation and can accurately predict the activity of new compounds. Key validation steps include:
Internal Validation: The model's robustness is tested using only the data it was built on (the training set). The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 or 0.6 is often considered indicative of a robust model. researchgate.netuniroma1.it
External Validation: The model's predictive power is assessed using a set of compounds (the test set) that were not used during model development. The squared correlation coefficient between the predicted and actual activities for the test set (R²_pred) is calculated. semanticscholar.orgmedcraveonline.com
Y-Randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. The resulting models should have very low correlation coefficients, confirming that the original model is not due to a chance correlation. uniroma1.it
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. semanticscholar.orgbasicmedicalkey.com Predictions for molecules that fall outside this domain are considered extrapolations and are less reliable.
QSAR studies on related carboxamide and heterocyclic structures have yielded statistically significant models, demonstrating the utility of this approach for predicting activities like anti-inflammatory or repellent properties. medcraveonline.comnih.govnih.gov
Table 4: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Acceptance Criteria | Reference |
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 | uniroma1.it |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 - 0.6 | researchgate.netuniroma1.it |
| R²_pred (External R²) | Measures the predictive ability on an external test set. | > 0.6 | uniroma1.it |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible | nih.gov |
| F-value | A measure of the statistical significance of the overall regression model. | High value | nih.gov |
Reaction Mechanisms and Chemical Transformations of N 4 Methylphenyl Cyclohexanecarboxamide
Hydrolysis Pathways and Stability under Varying Conditions
Amides are recognized as the most stable derivatives of carboxylic acids, and N-(4-methylphenyl)cyclohexanecarboxamide is no exception. chemistrysteps.com Its hydrolysis, which cleaves the amide bond to yield cyclohexanecarboxylic acid and p-toluidine (B81030) (4-methylaniline), does not proceed under neutral conditions, even with prolonged heating. byjus.commasterorganicchemistry.com The reaction requires forceful conditions, typically involving heating in the presence of strong mineral acids or concentrated alkali hydroxides. arkat-usa.orgucalgary.ca The rate of hydrolysis for aryl amides is generally observed to be slower than that for aliphatic amides. arkat-usa.org
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous H₂SO₄), the hydrolysis proceeds through a well-established mechanism. ucalgary.ca The reaction is effectively irreversible because the amine product is protonated under the acidic conditions to form an ammonium (B1175870) salt, which is not nucleophilic. youtube.com
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com The nitrogen atom's lone pair is involved in resonance and is therefore not basic. youtube.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca
Proton Transfer: A proton is transferred from the oxonium ion to the nitrogen atom. This converts the amino group into a better leaving group (an amine). byjus.com
Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, expelling the p-toluidine molecule. ucalgary.ca
Deprotonation: The resulting protonated carbonyl is deprotonated by water or the released amine to form the final cyclohexanecarboxylic acid product and regenerate the acid catalyst. ucalgary.ca The p-toluidine is protonated to form the p-toluidinium ion. youtube.com
Base-Catalyzed Hydrolysis: The hydrolysis can also be achieved by heating with a strong base, such as aqueous sodium hydroxide (B78521). byjus.com This process is generally more challenging than acid-catalyzed hydrolysis because the departing amide anion (R₂N⁻) is a very poor leaving group. pressbooks.pub The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid product by the strong base. chemistrysteps.com
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. chemistrysteps.combyjus.com
Formation of a Tetrahedral Intermediate: This addition results in a tetrahedral intermediate with a negative charge on the oxygen atom. byjus.com
Elimination of the Amide Anion: In a difficult and typically rate-determining step, the tetrahedral intermediate collapses, expelling the p-toluidinide anion. chemistrysteps.compressbooks.pub
Acid-Base Reaction: The highly basic p-toluidinide anion immediately deprotonates the newly formed cyclohexanecarboxylic acid, yielding a sodium cyclohexanecarboxylate (B1212342) salt and p-toluidine. This final, irreversible acid-base step pulls the equilibrium towards the products. chemistrysteps.com
The stability of the amide bond under mild conditions makes it a robust functional group, useful as a scaffold in more complex molecules where other transformations are desired without affecting the amide linkage.
Functionalization Reactions at the Cyclohexane (B81311) Ring
The saturated carbocyclic cyclohexane ring is generally unreactive due to the presence of strong, non-polar C-C and C-H bonds. However, advanced synthetic methods allow for its selective functionalization. One notable strategy is the palladium-catalyzed transannular C–H functionalization, which can introduce substituents at the γ-position (C-4) of the ring, although this is more commonly applied to the parent carboxylic acid.
Electrophilic Aromatic Substitution on the Methylphenyl Group
The p-tolyl group is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. researchgate.net The regiochemical outcome of such reactions on this compound is determined by the directing effects of the two substituents on the ring: the alkyl group (-CH₃) and the N-acylamino group (-NH-CO-cyclohexyl).
-CH₃ (Methyl) Group: This is a weakly activating group that directs incoming electrophiles to the ortho and para positions (relative to itself) via an electron-donating inductive effect. libretexts.org
In this compound, the methyl group is at C-4 and the acylamino group is at C-1. Both groups direct incoming electrophiles to the same positions: C-2, C-3, C-5, and C-6. The positions ortho to the acylamino group are C-2 and C-6, while the positions ortho to the methyl group are C-3 and C-5. The activating nature of the methyl group and the resonance stabilization from the acylamino group will favor substitution at these positions over the meta positions.
| Substituent | Position | Type | Directing Effect | Favored Positions for EAS |
|---|---|---|---|---|
| -NH-CO-Cyclohexyl | C-1 | Deactivating, Resonance Donating | Ortho, Para | C-2, C-6 |
| -CH₃ | C-4 | Activating, Inductive Donating | Ortho, Para | C-3, C-5 |
Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced. Substitution would be expected to occur primarily at the positions ortho to the activating methyl group (C-3 and C-5). For instance, the nitration of the related N-(4-methoxy-2-methylphenyl)acetamide shows a strong preference for substitution directed by the activating groups. nih.gov
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom, again favoring the C-3 and C-5 positions.
Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the positions activated by the methyl group.
Oxidation and Reduction Reactions
The different functional moieties in the molecule can be selectively oxidized or reduced under specific conditions.
Reduction Reactions:
Aromatic Ring Reduction (Birch Reduction): The p-tolyl ring can be reduced using the Birch reduction, which employs an alkali metal (like Li or Na) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.comsciencemadness.org This reaction typically reduces aromatic rings to non-conjugated 1,4-cyclohexadienes. youtube.com For an aromatic ring with an electron-donating group like methyl, the reduction occurs at the ipso and para positions, yielding a diene where the methyl group remains on a double bond.
Amide Reduction: The amide functional group is resistant to catalytic hydrogenation but can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as THF. pressbooks.pub This would convert this compound to N-cyclohexylmethyl-4-methylaniline.
Oxidation Reactions:
Benzylic Oxidation: The methyl group attached to the aromatic ring is a benzylic position and is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can oxidize the methyl group to a carboxylic acid, which would form N-(4-carboxyphenyl)cyclohexanecarboxamide.
Cyclohexane Ring Oxidation: The cyclohexane ring is generally stable to oxidation. However, under very harsh oxidative conditions, it can be cleaved, though this is not a synthetically useful or selective transformation.
Derivatization Strategies for Analog Development
The core structure of this compound serves as a template for the development of structural analogs through various derivatization strategies.
N-Substitution Reactions at the Amide Nitrogen
The secondary amide contains an N-H bond, allowing for substitution at the nitrogen atom. N-alkylation can be achieved by first deprotonating the amide with a strong base (e.g., NaH) to form the corresponding amidate anion, which can then act as a nucleophile towards an alkyl halide (e.g., methyl iodide) to form a tertiary amide. wikipedia.org Alternatively, direct N-alkylation of amides with alcohols can be accomplished using various transition-metal catalysts. nih.govresearchgate.net For example, reacting this compound with an alcohol in the presence of a suitable catalyst could yield a range of N-alkylated tertiary amides. flvc.org
Modification of the Methylphenyl Substituent
The aromatic portion of the molecule offers numerous opportunities for modification to generate a library of analogs.
Via Electrophilic Aromatic Substitution: As discussed in section 5.2.1, EAS reactions can introduce a wide variety of functional groups (e.g., -NO₂, -Br, -SO₃H, -COR) onto the aromatic ring at the positions ortho to the methyl group. These new functional groups can then be further transformed. For example, a nitro group can be reduced to an amino group (-NH₂), providing a handle for further reactions.
Via Modification of the Methyl Group: As noted in section 5.2.2, the methyl group can be oxidized to a carboxylic acid. This acid can then be converted into esters, amides, or other derivatives.
Via Synthesis from Different Anilines: A highly versatile strategy involves synthesizing analogs by starting with different substituted anilines in the initial amide bond formation reaction with cyclohexanecarbonyl chloride. This approach allows for the introduction of a wide array of substituents at various positions on the phenyl ring.
| Strategy | Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|---|
| N-Substitution | N-Alkylation | 1. NaH; 2. R-X (e.g., CH₃I) | N-alkyl-N-(4-methylphenyl)cyclohexanecarboxamides |
| Methylphenyl Modification | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | N-(3-nitro-4-methylphenyl)cyclohexanecarboxamides |
| Benzylic Oxidation | KMnO₄, heat | N-(4-carboxyphenyl)cyclohexanecarboxamide | |
| Alternative Synthesis | Amide Bond Formation | Cyclohexanecarbonyl chloride + Substituted Aniline (B41778) (e.g., 4-chloroaniline) | N-(substituted-phenyl)cyclohexanecarboxamides |
Photochemical and Thermochemical Transformations
The study of photochemical and thermochemical transformations of this compound provides insight into its stability and reactivity under energy input. These transformations typically involve the cleavage of the weakest bonds within the molecule and subsequent rearrangement or fragmentation into various products. While specific experimental data on this compound is not extensively documented in publicly available literature, its behavior can be predicted based on the known reactivity of N-aryl amides, cyclohexyl derivatives, and related structures.
Photochemical Transformations
Photochemical reactions are initiated by the absorption of light, which excites the molecule to a higher electronic state. For a photochemical reaction to occur, the molecule must possess a chromophore that can absorb light in the available spectrum, typically above 290 nm for environmental transformations. taylorfrancis.com The aromatic p-tolyl group in this compound acts as a chromophore. The absorbed energy can lead to several reaction pathways, primarily involving the cleavage of the amide bond.
One significant photochemical pathway for N-aryl amides is the Photo-Fries rearrangement . This reaction involves the homolytic cleavage of the amide C-N bond, generating a cyclohexanecarbonyl radical and a 4-methylphenylaminyl radical. These radicals are held within a solvent cage and can recombine in several ways. The primary products are ortho- and para-amino ketones, where the acyl group migrates to the positions ortho and para to the amino group on the aromatic ring. Given that the para position on the tolyl group is already substituted with a methyl group, the main rearrangement product would be an ortho-amino ketone.
Another potential photochemical process is Norrish Type I cleavage , which also involves the homolytic fission of the bonds adjacent to the carbonyl group. This can lead to two primary cleavage patterns:
Cleavage of the amide C-N bond, as seen in the Photo-Fries rearrangement.
Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, yielding a cyclohexyl radical and an N-(4-methylphenyl)amido radical.
These highly reactive radical intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, disproportionation, or recombination, leading to a complex mixture of final products.
A third, though generally less significant for amides, is the Norrish Type II reaction . This intramolecular process requires a gamma-hydrogen on the N-alkyl or acyl substituent that can be abstracted by the excited carbonyl oxygen. In this compound, a gamma-hydrogen is present on the cyclohexane ring. This pathway would lead to the cleavage of the bond between the alpha and beta carbons of the cyclohexane ring and the formation of an enol and an alkene.
The following table summarizes the potential products from these photochemical pathways:
| Photochemical Pathway | Initial Radicals/Intermediates | Potential Final Products |
| Photo-Fries Rearrangement | Cyclohexanecarbonyl radical, 4-methylphenylaminyl radical | 2-Amino-5-methyl-cyclohexylphenone, p-Toluidine, Cyclohexanecarboxylic acid |
| Norrish Type I Cleavage | Cyclohexyl radical, N-(4-methylphenyl)amido radical | Cyclohexane, N-(4-methylphenyl)formamide, Toluene (B28343), Cyclohexanecarboxaldehyde |
| Norrish Type II Cleavage | Biradical intermediate | Cyclohexene, N-(4-methylphenyl)acetamide |
Thermochemical Transformations
Thermochemical transformations, or pyrolysis, involve the decomposition of a compound at elevated temperatures in the absence of oxygen. The reaction mechanism is typically a free-radical chain process, where the weakest bonds in the molecule cleave first to initiate the reaction. For this compound, the likely points of initial bond scission are the amide C-N bond and the C-C bonds within the cyclohexane ring due to ring strain and lower bond dissociation energies compared to the aromatic C-C bonds.
Studies on the pyrolysis of structurally related polyamides containing cyclohexane rings have shown that the decomposition process involves amide bond dissociation and subsequent fragmentation of the constituent parts. mdpi.com The pyrolysis of this compound would likely proceed through the following stages:
Initiation: Homolytic cleavage of the C-N amide bond or a C-C bond in the cyclohexane ring to form initial radical species.
Propagation: The initial radicals abstract hydrogen atoms from other molecules or undergo further fragmentation (beta-scission) to produce smaller, more stable molecules and new radicals. The cyclohexane ring can undergo ring-opening to form linear alkyl radicals, which can then break down into smaller alkenes and alkanes. mdpi.com
Termination: Recombination or disproportionation of radicals to form stable final products.
The expected products from the thermochemical decomposition of this compound are summarized in the table below.
| Initial Fragmentation | Primary Products | Secondary/Final Products |
| Amide Bond Cleavage | Cyclohexanecarbonyl radical, 4-methylphenylaminyl radical | p-Toluidine, Cyclohexanecarboxylic acid, Toluene, Carbon monoxide |
| Cyclohexane Ring Cleavage | Various alkyl and alkenyl radicals | Ethene, Propene, Butadiene, Benzene, Toluene |
| Combined Fragmentation | Complex mixture of radicals | Water, Ammonia, various hydrocarbons, nitriles, and aromatic compounds |
Mechanistic Studies of Biological Interactions Excluding Clinical, Dosage, Safety
Receptor Binding Affinities and Modulatory Effects (Molecular Level)
To understand a compound's action, its affinity for specific protein receptors must be quantified. This section details the experimental approaches used to determine how and where N-(4-methylphenyl)cyclohexanecarboxamide might bind to receptors and how it might modulate their function.
In vitro binding assays are fundamental experiments used to measure the interaction between a ligand, such as this compound, and a receptor. These assays are critical for determining the compound's binding affinity and its specificity for various biological targets. nih.gov The primary goal is to identify which receptors the compound binds to and how strongly it binds.
A variety of assay formats are available for screening and quantifying receptor-ligand interactions. nih.gov Historically, radioreceptor assays have been a common method, utilizing a radioactively labeled ligand to compete with the test compound. nih.gov However, due to safety and disposal concerns, non-radioactive methods are increasingly prevalent. These include techniques based on optical methods such as:
Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a receptor.
Fluorescence Resonance Energy Transfer (FRET): Detects the proximity between a fluorescently labeled ligand and a receptor.
Surface Plasmon Resonance (SPR): Monitors the binding of a compound to a receptor immobilized on a sensor chip in real-time. nih.gov
The data from these assays would allow for the determination of key parameters like the dissociation constant (Kd), which indicates the affinity of the compound for the receptor. A lower Kd value signifies a higher binding affinity. By screening this compound against a panel of known receptors, its target specificity profile can be established.
Illustrative Data Table: Receptor Binding Profile This table is an example of how data from in vitro binding assays would be presented and does not represent actual experimental results for this compound.
Table 1: Hypothetical Receptor Binding Affinities (Kd)
Receptor Target Binding Affinity (Kd) in nM Assay Method Receptor A 50 Radioligand Binding Receptor B 1200 Fluorescence Polarization Receptor C >10,000 Surface Plasmon Resonance
Receptor ligands can bind to the primary, or orthosteric, site where the endogenous ligand binds, or to a secondary, or allosteric, site. nih.gov An allosteric modulator is a ligand that binds to an allosteric site and changes the receptor's conformation, which can in turn increase (positive allosteric modulation) or decrease (negative allosteric modulation) the binding or action of the orthosteric agonist. nih.gov
Determining whether this compound acts as an orthosteric ligand or an allosteric modulator is crucial. This can be investigated through specialized binding and functional assays. For instance, in a radioligand binding assay, an allosteric modulator can alter the binding kinetics (association or dissociation rates) of the primary ligand without completely displacing it. Functional assays, which measure the receptor's response to an agonist, would show that a positive allosteric modulator enhances the agonist's potency or efficacy. researchgate.net This mechanism is of significant interest as allosteric modulators can offer greater receptor subtype selectivity and a more physiological effect compared to direct agonists or antagonists. nih.govmdpi.com
Enzyme Inhibition Kinetics and Mechanism of Action
If the target of this compound is identified as an enzyme, the next step is to characterize its inhibitory effects. This involves determining its potency and the specific mechanism by which it inhibits the enzyme's catalytic activity.
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. sigmaaldrich.comedx.org It is a functional measure of potency and can be influenced by factors such as substrate concentration. sigmaaldrich.comedx.org IC50 values are determined by measuring enzyme activity across a range of inhibitor concentrations and plotting the dose-response curve. edx.org
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor for the enzyme. sigmaaldrich.comedx.org Unlike the IC50, the Ki is a true equilibrium constant and is independent of substrate concentration, making it a more universal value for comparing inhibitor potency. edx.org The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires the substrate concentration ([S]) and the Michaelis constant (Km) of the substrate. sigmaaldrich.comnih.gov
Cheng-Prusoff Equation (for competitive inhibition):
Illustrative Data Table: Enzyme Inhibition Profile This table is an example of how data from enzyme inhibition assays would be presented and does not represent actual experimental results for this compound.
Table 2: Hypothetical Enzyme Inhibition Constants
Enzyme Target IC50 (µM) Ki (µM) Type of Inhibition Enzyme X 1.5 0.75 Competitive Enzyme Y 25.0 N/A Non-competitive Enzyme Z >100 N/A No significant inhibition
Enzyme inhibitors can be classified as either reversible or irreversible.
Reversible inhibitors bind to an enzyme through non-covalent interactions and can readily dissociate from it. Their effects can be reversed by, for example, diluting the inhibitor concentration.
Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. nih.gov
Experiments to distinguish between these mechanisms for this compound would involve methods like dialysis or rapid dilution. If enzyme activity is restored after removing the free inhibitor, the inhibition is reversible. If the activity is not restored, the inhibition is likely irreversible. nih.gov Further kinetic studies, such as generating Lineweaver-Burk plots in the presence of varying inhibitor concentrations, can elucidate the specific type of reversible inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cell-Based Assays for Molecular Pathway Elucidation (Non-Clinical, Mechanistic)
While in vitro assays provide crucial information about molecular interactions, cell-based assays are necessary to understand a compound's effects within a more physiologically relevant context. These assays help to elucidate the downstream molecular pathways that are affected by the compound's interaction with its target. nih.gov
To study the effects of this compound, researchers would treat cultured cells expressing the target receptor or enzyme with the compound. They could then measure changes in key cellular events, such as:
Second Messenger Levels: Measuring changes in intracellular messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).
Protein Phosphorylation: Using antibodies to detect changes in the phosphorylation state of specific proteins within a signaling cascade.
Gene Expression: Employing techniques like quantitative PCR (qPCR) or transcriptome sequencing to see if the compound alters the expression of specific genes. nih.gov
By mapping these changes, a comprehensive picture of the signaling pathway modulated by this compound can be constructed, linking the initial molecular binding event to a functional cellular response.
Receptor Activation and Signal Transduction Pathways
There is no available data to report on the specific receptor or receptors that this compound may bind to or activate. Consequently, information regarding any signal transduction pathways that might be initiated or modulated by this compound is also unavailable.
Gene Expression Modulation (Transcriptomic Analysis)
No studies detailing the effect of this compound on gene expression have been published. Transcriptomic analyses, which would provide a broad overview of how this compound might alter gene activity within a cell, have not been reported.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement (Mechanistic)
Detailed structure-activity relationship (SAR) studies focusing specifically on this compound and its engagement with biological targets are not present in the current body of scientific literature. While SAR studies exist for broader classes of cyclohexanecarboxamide (B73365) derivatives, this information is not specific to the N-(4-methylphenyl) substituted variant.
Impact of Substituent Modifications on Binding and Activity
Information regarding the specific impact of modifying the 4-methylphenyl or the cyclohexanecarboxamide moieties of this compound on its biological binding and activity is not available.
Pharmacophore Modeling for Target Interaction
Due to the lack of identified biological targets for this compound, no pharmacophore models for its interaction have been developed or reported.
Potential Non Biological Applications and Material Science Relevance
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The ability of N-(4-methylphenyl)cyclohexanecarboxamide to engage in such interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, makes it a candidate for designing self-assembling systems. nih.govnih.gov The process of self-assembly is a powerful method for constructing large, ordered structures from simpler molecular components. nih.gov
Organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous, crystalline materials constructed from molecular building blocks. nih.govresearchgate.net These materials are synthesized by linking metal ions or clusters with organic ligands to form extended networks. ustc.edu.cn While this compound, being a monotopic molecule, cannot form a framework on its own, it could potentially serve as a modulating agent during the synthesis of such frameworks. Modulators can influence crystal growth, size, and defect concentration in MOFs. ustc.edu.cn
Furthermore, the self-assembly properties of this amide could be harnessed to create discrete nanostructures. Spontaneous organization of small molecules in solution can lead to the formation of well-defined nano- to micro-scale structures like fibers, vesicles, and spheres. nih.gov The driving forces for such assembly are the non-covalent interactions that this compound possesses:
Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This directional interaction is a primary driver for forming ordered chains or sheets.
π-π Stacking: The 4-methylphenyl (tolyl) ring allows for stacking interactions with neighboring aromatic rings, contributing to the stability of the assembled structure.
These combined interactions could facilitate the bottom-up synthesis of complex, ordered nanostructures from this compound building blocks. researchgate.net
Low-molecular-mass organic gelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks. iitkgp.ac.in These networks trap solvent molecules, leading to the formation of a semi-solid material known as an organogel. The formation of these gels is driven by non-covalent interactions, similar to those that drive nanostructure formation. semanticscholar.org
The strong, directional hydrogen bonding capability of the amide group in this compound is a key feature found in many known LMOGs. This interaction can lead to the formation of one-dimensional fibrous aggregates that entangle to create the gel network. The balance between the molecule's solubility in a given solvent and its tendency to self-associate determines its gelation ability. The cyclohexyl and tolyl groups influence this balance, suggesting that this compound could function as a gelator in specific organic solvents, particularly those with matching polarity and symmetry. iitkgp.ac.in Such organogels have potential applications as matrices for drug delivery, sensors, and in cosmetics. iitkgp.ac.in
Table 1: Structural Features of this compound and Their Relevance in Supramolecular Chemistry
| Structural Moiety | Interaction Type | Role in Self-Assembly & Gelation |
| Amide Group (-CONH-) | Hydrogen Bonding | Primary directional force for forming ordered 1D or 2D assemblies and fibrous networks essential for gelation. |
| 4-Methylphenyl Group | π-π Stacking | Stabilizes the assembled structures by promoting parallel alignment of aromatic rings. |
| Cyclohexyl Group | Van der Waals Forces | Contributes to molecular packing and influences solubility and the overall hydrophobicity of the molecule. |
Materials Science: Polymer Additives and Monomers
The properties of polymers are frequently modified by the inclusion of additives, which can improve processing, enhance performance, or increase longevity. amchro.com Monomers, on the other hand, are the fundamental repeating units that link together to form a polymer chain. youtube.com
The chemical structure of this compound suggests potential roles in both capacities. Amide-containing molecules are known to function as various types of polymer additives, including slip agents, processing aids, and stabilizers. accustandard.comjohoku-chemical.com The combination of a flexible aliphatic group (cyclohexyl) and a rigid aromatic group (tolyl) could impart useful properties. For example, it could act as an internal lubricant during polymer processing or migrate to the surface to reduce friction. Its antioxidant potential, while likely modest, could contribute to the thermal stabilization of certain polymers. amchro.com
For a molecule to act as a monomer, it must possess two or more reactive functional groups that allow it to link to other monomers. youtube.com this compound has only one amide group and lacks other reactive sites for typical step-growth polymerization (like in nylons or polyesters). The amide bond itself is generally stable and not readily opened for ring-opening polymerization. Therefore, in its current form, it is not a suitable monomer. However, it could be chemically modified to incorporate polymerizable functionalities, such as vinyl, hydroxyl, or carboxylic acid groups on either the phenyl or cyclohexyl ring, thereby converting it into a specialty monomer for creating polymers with tailored properties. researchgate.netresearchgate.net For example, copolymerization with commodity monomers could introduce the unique structural features of the amide into the final polymer, potentially enhancing its thermal or mechanical properties. mdpi.com
Following a comprehensive search of publicly available scientific literature, patents, and material science databases, no specific information was found regarding the use of the chemical compound This compound as a plasticizer or as a precursor for polymer synthesis.
The investigation sought to uncover detailed research findings, including data on its potential plasticizing effects on polymers and its role in polymerization processes. However, the search did not yield any studies or reports that specifically address the "" of this compound in the context of:
Precursors for Polymer Synthesis
While general information exists for related cyclohexanecarboxamide (B73365) derivatives and their applications in other fields, such as consumer products as sensory agents, there is a notable absence of data pertaining to their use in material science as plasticizers or polymer precursors. Similarly, literature on polymers derived from other cyclohexane-based monomers does not mention this compound.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the specified topics for this particular compound based on the currently accessible information.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of amides is one of the most fundamental and frequently performed reactions in the chemical industry, particularly in pharmaceutical and agrochemical manufacturing. mdpi.com Traditional methods often rely on stoichiometric activating agents, leading to significant waste generation. mdpi.com The future of synthesizing N-(4-methylphenyl)cyclohexanecarboxamide lies in the adoption of greener and more sustainable methodologies.
Recent advancements in electrosynthesis offer a sustainable alternative for amide formation, utilizing electricity to drive the reaction and avoiding harsh reagents. rsc.org The "anion pool" method, an electrochemical approach, enhances the nucleophilicity of amines for efficient amide bond formation. rsc.org Furthermore, the use of environmentally benign solvents, or even solvent-free conditions, is a critical aspect of sustainable synthesis. researchgate.net The development of a sustainable route to this compound could involve exploring these catalytic and electrochemical methods.
Table 1: Comparison of Potential Sustainable Synthesis Methods
| Method | Catalyst/Reagent | Advantages | Potential for this compound |
|---|---|---|---|
| Boronic Acid Catalysis | Phenylboronic acid | Mild conditions, high yields | High, offers a direct and cleaner route. |
| Enzymatic Synthesis | Candida antarctica lipase (B570770) B | High selectivity, biodegradable catalyst | Promising for chiral synthesis if needed. |
| Umpolung Amide Synthesis | Brønsted base | Epimerization-free for chiral centers | Applicable for creating specific stereoisomers. |
| Electrosynthesis | Electricity | Avoids chemical oxidants/reductants | A highly green and atom-economical option. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and in silico modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and biological activities, thereby accelerating the discovery process. ucsf.edu For this compound, advanced computational approaches can provide profound insights into its behavior and potential applications.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.netnih.gov These calculations provide fundamental data, including bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding the molecule's stability and reactivity. mdpi.com The frontier molecular orbitals (HOMO and LUMO) can indicate the molecule's chemical reactivity and kinetic stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful statistical tools for predicting the biological activity or physical properties of a series of compounds based on their molecular descriptors. nih.govnih.govmdpi.com By developing QSAR models for derivatives of this compound, it would be possible to predict their potential efficacy against various biological targets, guiding the synthesis of more potent analogues. nih.gov These models can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov
Table 2: Key Computational Descriptors for Predictive Modeling
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, polarity, and interaction potential. |
| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching. |
| Steric | Molar refractivity, van der Waals volume | Molecular bulk and shape. |
Exploration of Undiscovered Biological Targets and Pathways
The carboxamide functional group is a common feature in many biologically active molecules, including pharmaceuticals and natural products. bldpharm.com While the specific biological targets of this compound are not yet well-defined, its structural motifs suggest several promising avenues for investigation.
Derivatives of N-aryl amides have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. bldpharm.com Therefore, a logical first step would be to screen this compound and its analogues against a broad panel of biological targets associated with these effects. High-throughput screening (HTS) campaigns can efficiently test the compound against hundreds or thousands of targets simultaneously.
Furthermore, the field of chemical biology offers powerful tools to identify novel protein targets. Techniques such as activity-based protein profiling (ABPP) could be employed to identify specific enzymes or receptors that interact with this compound in a cellular context. Understanding the mechanism of action at a molecular level is crucial for its potential development as a therapeutic agent. The identification of specific metabolic pathways affected by this compound could also reveal new therapeutic opportunities.
Table 3: Potential Biological Screening Assays
| Assay Type | Target Class | Potential Therapeutic Area |
|---|---|---|
| Enzyme Inhibition Assays | Cyclooxygenases (COX-1/2), Lipoxygenases | Anti-inflammatory |
| Receptor Binding Assays | G-protein coupled receptors (GPCRs) | Various, including pain and CNS disorders |
| Antimicrobial Susceptibility Tests | Bacterial and fungal strains | Infectious diseases |
Integration into Novel Material Science Architectures
The structural features of this compound, including the rigid cyclohexyl ring and the aromatic p-tolyl group linked by a stable amide bond, make it an interesting candidate for applications in material science. The amide functional group is known for its ability to form strong hydrogen bonds, which can influence the self-assembly and bulk properties of materials. mdpi.com
One area of potential is the development of novel polymers. This compound could serve as a monomer or a building block in the synthesis of polyamides with specific thermal or mechanical properties. The rigidity of the cyclohexyl and aryl groups could impart high thermal stability and strength to the resulting polymers.
Another potential application lies in the field of supramolecular chemistry. The hydrogen bonding capabilities of the amide group could be exploited to create self-assembling materials, such as gels or liquid crystals. The properties of these materials could be tuned by modifying the substituents on the aromatic ring or the cyclohexyl group. Furthermore, the compound could be explored as a component in organic electronic materials, where the aromatic system could contribute to charge transport properties.
Multidisciplinary Approaches for Comprehensive Understanding
A comprehensive understanding of this compound and its potential can only be achieved through a multidisciplinary approach that integrates expertise from various scientific fields.
A collaborative effort involving synthetic chemists, computational chemists, biologists, and material scientists would be essential. Synthetic chemists could focus on developing efficient and sustainable synthetic routes, while computational chemists could build predictive models to guide the design of new derivatives with enhanced properties. researchgate.netresearchgate.net Biologists would then be responsible for screening these compounds for biological activity and elucidating their mechanisms of action. bldpharm.com Material scientists could investigate the potential of these compounds in the development of new materials.
Such an integrated approach would create a synergistic feedback loop, where experimental results inform computational models, and computational predictions guide further experimental work. This would not only accelerate the pace of discovery but also lead to a more holistic understanding of the structure-property-activity relationships of this promising class of molecules. This collaborative framework is crucial for translating fundamental research into tangible applications that can benefit society.
Q & A
Q. What are the common synthetic routes for N-(4-methylphenyl)cyclohexanecarboxamide?
- Methodological Answer : A widely used approach involves coupling cyclohexanecarboxylic acid derivatives with substituted anilines. For example, cyclohexanecarbonyl chloride can be reacted with 4-methylaniline under anhydrous conditions in benzene or dichloromethane. Copper-catalyzed alkylation methods (e.g., using alkyl halides and photoinduced conditions at room temperature) are also effective for introducing substituents . Key steps include refluxing with catalysts (e.g., trimethylaluminum) and purification via column chromatography (20% ethyl acetate/hexane) .
Q. What standard analytical techniques are used to characterize this compound?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR (e.g., δ 1.18–1.88 ppm for cyclohexane protons, δ 175.6 ppm for carbonyl carbons), FT-IR (amide C=O stretch at ~1635 cm⁻¹), and mass spectrometry (EI-MS for molecular ion validation) . Elemental analysis ensures purity, while X-ray crystallography resolves stereochemistry in crystalline derivatives .
Q. How is biological activity typically evaluated for this compound?
- Methodological Answer : In vitro assays include antifungal testing (e.g., agar diffusion against Candida spp.), cytotoxicity profiling (MTT assay on cancer cell lines), and enzyme inhibition studies (e.g., 5-HT1A receptor binding). For thiourea derivatives, IC₅₀ values are determined via dose-response curves .
Q. What are the key considerations for crystal structure determination?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires cryogenic cooling (100 K) and Mo-Kα radiation. Software like SHELX refines parameters such as bond angles and torsion angles. For cyclohexane rings, Cremer-Pople coordinates quantify puckering amplitudes .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Methodological Answer : Variables include catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for Suzuki coupling), solvent polarity (dioxane/water mixtures for boronic acid reactions), and temperature control (reflux at 80–110°C). Excess alkyl halide (2.0 mmol) improves conversion rates, while inert atmospheres (N₂/Ar) prevent oxidation . Kinetic monitoring via TLC ensures reaction progression.
Q. How can complex NMR spectral contradictions be resolved?
- Methodological Answer : Overlapping signals (e.g., cyclohexane protons) are decoupled using 2D NMR (COSY, HSQC). Isotopic labeling (e.g., ¹⁵N in amides) clarifies ambiguous assignments. For diastereomers, NOESY identifies spatial proximity of substituents . Dynamic effects (e.g., ring-flipping) are analyzed via variable-temperature NMR .
Q. What strategies improve structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic substitution at the aryl ring (e.g., electron-withdrawing groups like -Cl or -CF₃) and cyclohexane moiety (e.g., axial vs. equatorial substituents) is performed. Molecular docking (AutoDock Vina) predicts binding affinities to targets like 5-HT1A receptors. In vivo validation uses radiolabeled analogs (e.g., ¹⁸F-Mefway for PET imaging) .
Q. How are ring-puckering effects analyzed in crystallography?
Q. How can pharmacokinetics of PET tracers derived from this compound be enhanced?
- Methodological Answer : Modifications include radiolabeling (¹⁸F for longer half-life), lipophilicity adjustment (logP optimization via O-methylation), and bioisosteric replacement (e.g., pyridyl to thiophene). In vivo stability is assessed via metabolite analysis (HPLC of plasma samples) .
Q. How should contradictory biological data be addressed?
- Methodological Answer :
Reproducibility checks under controlled conditions (pH, temperature) are critical. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate mechanisms. Contradictions in cytotoxicity data may arise from cell line heterogeneity, requiring panels (e.g., NCI-60) for robust conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
